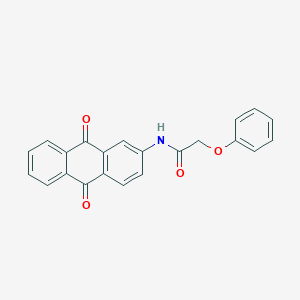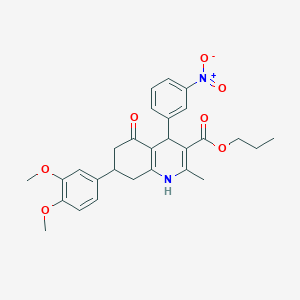
N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-phenoxyacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(9,10-dioxo-9,10-dihidroantracen-2-il)-2-fenoxiacetamida: es un compuesto orgánico complejo que pertenece a la clase de derivados de antraquinona. Las antraquinonas son conocidas por sus diversas aplicaciones en varios campos, incluidos los colorantes, pigmentos y productos farmacéuticos.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de N-(9,10-dioxo-9,10-dihidroantracen-2-il)-2-fenoxiacetamida típicamente involucra la reacción de cloruro de 2-fenoxiacetilo con 1-aminoantraquinona. La reacción se lleva a cabo bajo una atmósfera inerte, como nitrógeno, para evitar la oxidación. La mezcla de reacción generalmente se agita a bajas temperaturas (0 °C) para controlar la velocidad de reacción y mejorar el rendimiento. El producto luego se purifica utilizando técnicas estándar como recristalización o cromatografía en columna .
Métodos de producción industrial: La producción industrial de este compuesto puede implicar rutas sintéticas similares pero a mayor escala. El uso de reactores automatizados y sistemas de flujo continuo puede mejorar la eficiencia y la escalabilidad del proceso. Además, los métodos industriales pueden incorporar técnicas avanzadas de purificación como la cromatografía líquida de alto rendimiento (HPLC) para garantizar la pureza del producto final .
Análisis De Reacciones Químicas
Tipos de reacciones: N-(9,10-dioxo-9,10-dihidroantracen-2-il)-2-fenoxiacetamida puede sufrir varias reacciones químicas, que incluyen:
Oxidación: La parte de antraquinona se puede oxidar aún más para formar derivados de quinona más complejos.
Reducción: Las reacciones de reducción pueden convertir la estructura de quinona a hidroquinona, alterando sus propiedades químicas.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).
Reducción: Se utilizan típicamente agentes reductores como borohidruro de sodio (NaBH₄) o hidruro de aluminio y litio (LiAlH₄).
Sustitución: Se pueden usar nucleófilos como aminas o tioles en condiciones básicas para facilitar las reacciones de sustitución.
Principales productos formados:
Oxidación: Formación de derivados de quinona más oxidados.
Reducción: Formación de derivados de hidroquinona.
Sustitución: Formación de varios derivados de fenoxiacetamida sustituidos.
Aplicaciones Científicas De Investigación
N-(9,10-dioxo-9,10-dihidroantracen-2-il)-2-fenoxiacetamida tiene varias aplicaciones en investigación científica:
Química: Se utiliza como precursor para la síntesis de moléculas orgánicas más complejas.
Biología: Se investigó por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se exploró por sus posibles aplicaciones terapéuticas.
Industria: Se utiliza en la producción de colorantes y pigmentos debido a sus propiedades cromóforas.
Mecanismo De Acción
El mecanismo de acción de N-(9,10-dioxo-9,10-dihidroantracen-2-il)-2-fenoxiacetamida implica su interacción con objetivos moleculares específicos. La parte de antraquinona puede intercalarse con el ADN, interrumpiendo su función y provocando la muerte celular. Además, el compuesto puede generar especies reactivas de oxígeno (ROS), provocando estrés oxidativo y daño a los componentes celulares. Estos mecanismos contribuyen a sus posibles actividades antimicrobianas y anticancerígenas .
Comparación Con Compuestos Similares
Compuestos similares:
N-(9,10-dioxo-9,10-dihidroantracen-1-il)-2-metilbenzamida: Estructura similar pero con un grupo metilbenzamida en lugar de fenoxiacetamida.
2-(N-benzoilimino)-N-(9,10-dioxo-9,10-dihidroantracen-1-il)tiazoles:
Singularidad: N-(9,10-dioxo-9,10-dihidroantracen-2-il)-2-fenoxiacetamida es único debido a su grupo fenoxiacetamida, que imparte propiedades químicas y biológicas distintas. Esta característica estructural lo diferencia de otros derivados de antraquinona y contribuye a su versatilidad en diversas aplicaciones .
Propiedades
Fórmula molecular |
C22H15NO4 |
|---|---|
Peso molecular |
357.4 g/mol |
Nombre IUPAC |
N-(9,10-dioxoanthracen-2-yl)-2-phenoxyacetamide |
InChI |
InChI=1S/C22H15NO4/c24-20(13-27-15-6-2-1-3-7-15)23-14-10-11-18-19(12-14)22(26)17-9-5-4-8-16(17)21(18)25/h1-12H,13H2,(H,23,24) |
Clave InChI |
VNNVCSZUULILJQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(6Z)-6-{4-[2-(3,4-dimethylphenoxy)ethoxy]benzylidene}-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11636000.png)

![(5Z)-5-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}-1-phenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11636010.png)
![5-(4-chlorophenyl)-3-hydroxy-4-[(3-methyl-4-propoxyphenyl)carbonyl]-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11636021.png)

![3-(2-{(Z)-[3-(3-sulfopropyl)-1,3-benzothiazol-2(3H)-ylidene]methyl}-1,3-benzothiazol-3-ium-3-yl)propane-1-sulfonate](/img/structure/B11636028.png)
![Prop-2-en-1-yl 6-({2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-2-methyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxylate](/img/structure/B11636041.png)
![N-[2-(3-methylphenoxy)ethyl]-5-nitroquinolin-8-amine](/img/structure/B11636048.png)
![Butyl ({5-[(4-chlorophenyl)carbamoyl]-3-cyano-4-(furan-2-yl)-6-methyl-1,4-dihydropyridin-2-yl}sulfanyl)acetate](/img/structure/B11636056.png)
![Methyl 2-[(thiophen-2-ylacetyl)amino]benzoate](/img/structure/B11636058.png)

![8-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11636070.png)
![(2E)-2-[(2E)-(2-methoxybenzylidene)hydrazinylidene]-5-(3-methylbenzyl)-1,3-thiazolidin-4-one](/img/structure/B11636081.png)

